N,N-Diethylbenzhydrylamine
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Overview
Description
N,N-Diethylbenzhydrylamine: is an organic compound with the molecular formula C17H21N and a molecular weight of 239.36 g/mol diethylaminodiphenylmethane . This compound is a viscous liquid at room temperature and has a boiling point of 170°C at reduced pressure . It is used in various chemical applications, including the detection of nitrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylbenzhydrylamine can be synthesized by the addition of an excess of phenylmagnesium bromide to N,N-diethylformamide, followed by treating the reaction mixture with ammonium chloride . This method involves the use of Grignard reagents, which are known for their reactivity with carbonyl compounds.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzhydrylamine with diethylamine under controlled conditions . This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylbenzhydrylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylbenzhydrylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethylbenzhydrylamine involves its interaction with molecular targets such as histamine receptors. As an antihistaminic, it competes with histamine for binding to H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . This competitive antagonism at the H1 receptor sites is the primary pathway through which it exerts its effects.
Comparison with Similar Compounds
- N,N-Dimethylbenzhydrylamine
- N,N-Diethylbenzylamine
- N,N-Diethyl-m-toluidine
Comparison: N,N-Diethylbenzhydrylamine is unique due to its specific structure, which includes two ethyl groups attached to the nitrogen atom and a benzhydryl group. This structure imparts distinct chemical and physical properties compared to similar compounds. For instance, N,N-Dimethylbenzhydrylamine has methyl groups instead of ethyl groups, leading to differences in reactivity and boiling points .
Properties
CAS No. |
519-72-2 |
---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzhydryl-N-ethylethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
JFNHRCHVABSSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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